Anti-Inflammatory Potency vs. Aquilarone A
In a standardized LPS-stimulated RAW 264.7 macrophage assay measuring nitric oxide (NO) production, Aquilarone B demonstrates quantifiably distinct anti-inflammatory potency compared to its closest structural analog Aquilarone A. Both compounds were evaluated in the same study under identical experimental conditions [1].
| Evidence Dimension | Inhibition of LPS-induced NO production |
|---|---|
| Target Compound Data | IC50 = 5.12 μM |
| Comparator Or Baseline | Aquilarone A: IC50 = 7.56 μM |
| Quantified Difference | 1.48-fold higher potency (lower IC50) for Aquilarone B |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cells; NO production measured; concentration range not explicitly specified in abstract; n=3 replicates |
Why This Matters
This 1.48-fold potency difference under identical assay conditions provides a quantifiable basis for selecting Aquilarone B over Aquilarone A in anti-inflammatory research applications.
- [1] Chen, D., Xu, Z., Chai, X., Zeng, K., Jia, Y., Bi, D., Ma, Z., Tu, P. (2012). Nine 2‐(2‐Phenylethyl)chromone Derivatives from the Resinous Wood of Aquilaria sinensis and Their Inhibition of LPS‐Induced NO Production in RAW 264.7 Cells. European Journal of Organic Chemistry, 2012(27), 5389-5397. View Source
